

Spectroscopic Profile of Glycerol 1,3-Dimethacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycerol 1,3-Dimethacrylate**

Cat. No.: **B158651**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Glycerol 1,3-Dimethacrylate** (GDMA), a key monomer in the synthesis of various polymers with applications in the biomedical and dental fields. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such data.

Chemical Structure

Glycerol 1,3-dimethacrylate is an organic compound with the chemical formula $C_{11}H_{16}O_5$ and a molecular weight of 228.24 g/mol. Its structure consists of a glycerol backbone with methacrylate groups esterified at the 1 and 3 positions.

Caption: Chemical structure of **Glycerol 1,3-Dimethacrylate**.

Spectroscopic Data

The following sections present the key spectroscopic data for **Glycerol 1,3-Dimethacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.1	s	2H	=CH ₂ (vinylic)
~5.6	s	2H	=CH ₂ (vinylic)
~4.3-4.1	m	5H	-CH(OH)- and -CH ₂ -O-
~2.8	br s	1H	-OH
~1.9	s	6H	-CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) (ppm)	Assignment
~167	C=O (ester)
~136	=C(CH ₃)-
~126	=CH ₂
~68	-CH(OH)-
~65	-CH ₂ -O-
~18	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Description	Functional Group
~3400 (broad)	O-H stretch	Alcohol
~2950	C-H stretch (sp ³)	Alkane
~1720	C=O stretch	Ester
~1640	C=C stretch	Alkene
~1160	C-O stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak [M]⁺ for **Glycerol 1,3-Dimethacrylate** is at m/z 228.

Proposed Fragmentation Pattern

m/z	Proposed Fragment
228	[C ₁₁ H ₁₆ O ₅] ⁺ (Molecular Ion)
211	[M - OH] ⁺
183	[M - CH ₂ OH - H ₂ O] ⁺
143	[M - COOCH(CH ₃)=CH ₂] ⁺
86	[CH ₂ =C(CH ₃)C(O)O] ⁺
69	[CH ₂ =C(CH ₃)C=O] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of **Glycerol 1,3-Dimethacrylate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 2-4 seconds
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096 (or more for dilute samples)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 1-2 seconds
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

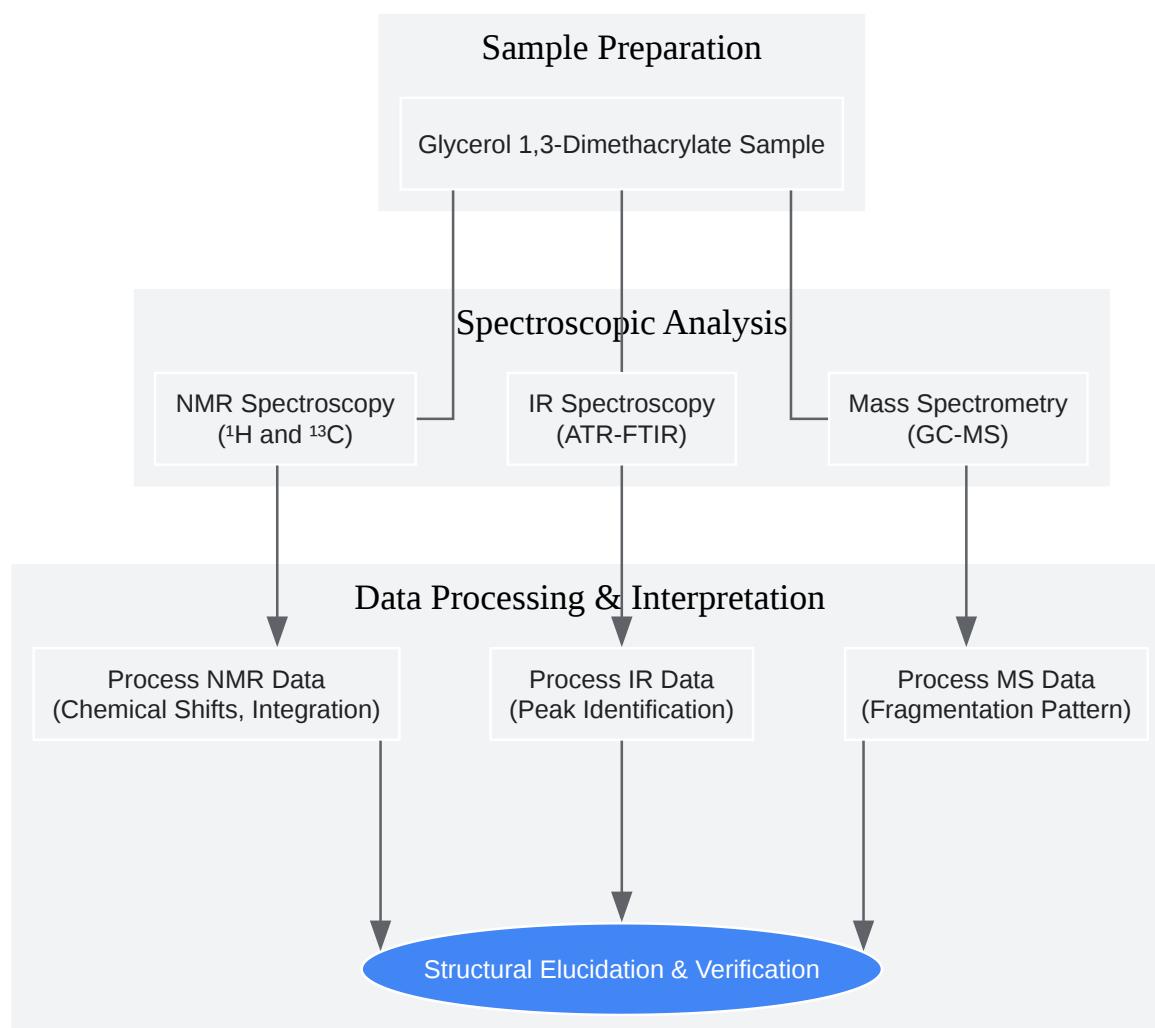
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

- Sample Preparation: Place a small drop of liquid **Glycerol 1,3-Dimethacrylate** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs a background subtraction. The resulting spectrum will be in units of absorbance or transmittance.

Mass Spectrometry


Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Sample Preparation: Dilute the **Glycerol 1,3-Dimethacrylate** sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Parameters:
 - Injector temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-500.

- Scan speed: 2 scans/second.
- Data Analysis: Identify the peak corresponding to **Glycerol 1,3-Dimethacrylate** in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Glycerol 1,3-Dimethacrylate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Glycerol 1,3-Dimethacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158651#glycerol-1-3-dimethacrylate-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com